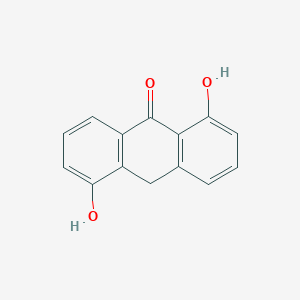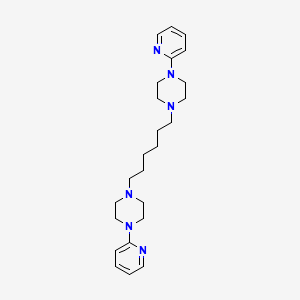
1,6-Bis(4-(pyridin-2-yl)piperazin-1-yl)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-bis(4-(pyridin-2-yl)piperazin-1-yl)hexane is a chemical compound that features two pyridinyl-piperazine groups connected by a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-bis(4-(pyridin-2-yl)piperazin-1-yl)hexane typically involves the reaction of 1,6-dibromohexane with 4-(pyridin-2-yl)piperazine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,6-bis(4-(pyridin-2-yl)piperazin-1-yl)hexane can undergo various chemical reactions, including:
Oxidation: The pyridine rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the pyridine rings, under suitable reducing conditions.
Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO are typically used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to piperidine derivatives.
Scientific Research Applications
1,6-bis(4-(pyridin-2-yl)piperazin-1-yl)hexane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential as a pharmacophore in drug design, particularly for targeting neurological receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-tubercular activity.
Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,6-bis(4-(pyridin-2-yl)piperazin-1-yl)hexane involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurological receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,6-bis(4-(pyrazin-2-yl)piperazin-1-yl)hexane: Similar structure but with pyrazine rings instead of pyridine.
1,6-bis(4-(pyrimidin-2-yl)piperazin-1-yl)hexane: Contains pyrimidine rings instead of pyridine.
Uniqueness
1,6-bis(4-(pyridin-2-yl)piperazin-1-yl)hexane is unique due to its specific combination of pyridine and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H36N6 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
1-pyridin-2-yl-4-[6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]piperazine |
InChI |
InChI=1S/C24H36N6/c1(7-13-27-15-19-29(20-16-27)23-9-3-5-11-25-23)2-8-14-28-17-21-30(22-18-28)24-10-4-6-12-26-24/h3-6,9-12H,1-2,7-8,13-22H2 |
InChI Key |
OSEVIYJKDQCRJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCCCN2CCN(CC2)C3=CC=CC=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


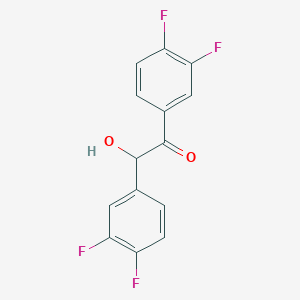
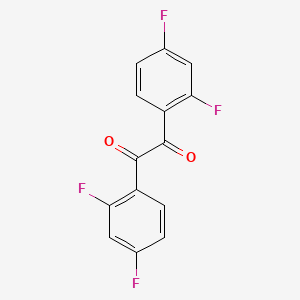
![3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-5-ol](/img/structure/B10839771.png)
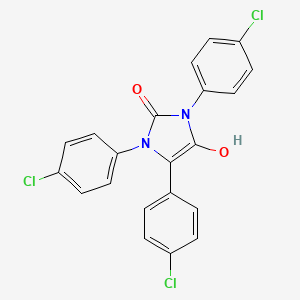


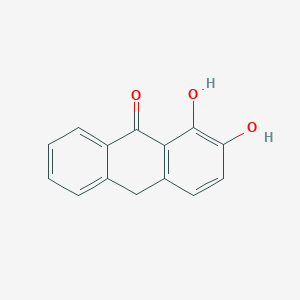
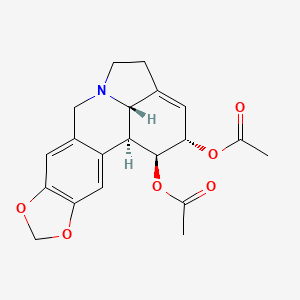
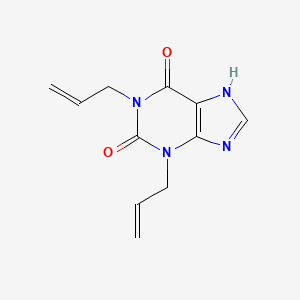
![1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione](/img/structure/B10839803.png)
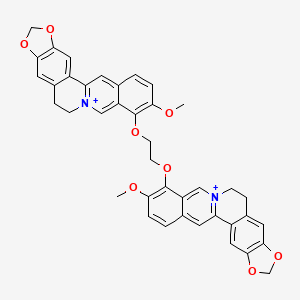
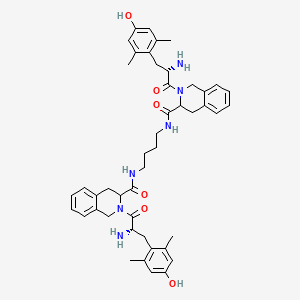
![1,4-Dihydroindeno[1,2-c]-pyrazole](/img/structure/B10839818.png)
